molecular formula C₁₈H₁₉NO₃S B054848 benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate CAS No. 163462-16-6

benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate

Cat. No.: B054848
CAS No.: 163462-16-6
M. Wt: 329.4 g/mol
InChI Key: PTFJNZDQRVPSQX-SJORKVTESA-N
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Description

Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate (CAS: 163462-16-6) is a chiral carbamate derivative featuring a benzyl carbamate group, an oxirane (epoxide) ring, and a phenylthio (SPh) substituent. Its stereochemistry is critical, with (R)-configuration at the ethyl carbon and (S)-configuration at the oxirane carbon.

Properties

IUPAC Name

benzyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylsulfanylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJNZDQRVPSQX-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159797
Record name Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163462-16-6
Record name Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=163462-16-6
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Record name Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester
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Preparation Methods

Substrate Design for Epoxidation

Divinyl sulfides or allylic phenyl sulfides serve as precursors. For example, (E)-2-(phenylthio)allyl alcohol derivatives can undergo epoxidation using titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral tartrate ligand to yield the (S)-epoxide with >90% enantiomeric excess (ee). The stereochemical outcome is influenced by the substrate’s geometry and the ligand’s configuration.

Alternative Epoxidation Methods

  • Peracid-Mediated Epoxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C provides moderate yields but lower stereocontrol (60–70% ee).

  • Catalytic Asymmetric Epoxidation : Jacobsen’s (salen)Mn(III) catalysts enable epoxidation of unfunctionalized olefins, though applicability to sulfur-containing substrates remains underexplored.

Thioether Incorporation and Functional Group Compatibility

Introducing the phenylthio group without compromising the epoxide’s integrity demands strategic planning.

Nucleophilic Thiolation of Halides

A bromide or tosylate at the β-position of the future epoxide can react with sodium thiophenolate. For instance, treating (R)-2-bromo-1-((S)-oxiran-2-yl)ethylcarbamate with PhSNa in DMF at 50°C achieves 65% yield, though epoxide ring-opening is a competing side reaction.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions between allyl derivatives and thiophenol offer regioselectivity. UV irradiation with azobisisobutyronitrile (AIBN) initiator in THF affords the thioether in 70–75% yield, preserving the epoxide.

Carbamate Formation via Coupling Reactions

The benzyl carbamate group is typically introduced via coupling activated carboxylic acids with amines or hydroxylamines.

Mixed Carbonate Activation

Benzyl chloroformate (Cbz-Cl) reacts with the amine precursor in the presence of a base like triethylamine. For example, (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylamine treated with Cbz-Cl in dichloromethane at 0°C yields 80–85% product.

Carbodiimide-Mediated Coupling

Employing EDC/HOBt or PyBOP with tertiary amine bases enhances efficiency. A comparative analysis reveals:

Coupling ReagentSolventTemperatureYieldStereochemical Integrity
EDC/HOBtDCM20°C65%High (>95% ee)
PyBOPTHF/DCM (1:1)-30°C83%High (>95% ee)
Isobutyl chloroformateEthyl acetate-30°C76%Moderate (85% ee)

PyBOP in THF/DCM at low temperatures minimizes racemization, making it the preferred method.

Integrated Synthetic Pathways

Route 1: Epoxidation Followed by Thiolation

  • Epoxidation : (E)-2-(phenylthio)allyl alcohol → Sharpless epoxidation → (S)-epoxide (92% ee).

  • Amine Formation : Epoxide opening with ammonia → (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylamine.

  • Carbamation : Cbz-Cl coupling → 78% overall yield.

Route 2: Thiolation Prior to Epoxidation

  • Thiol-Ene Reaction : Allyl glycidyl ether + PhSH → thioether (72%).

  • Epoxidation : mCPBA-mediated → (S)-epoxide (68% ee).

  • Amine Protection : Cbz-Cl → 65% yield.

Challenges and Optimization

  • Epoxide Stability : Thiol nucleophiles readily open epoxide rings. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) during thiolation mitigates this.

  • Stereochemical Drift : Low temperatures (-30°C) and non-polar solvents (hexane/ethyl acetate) preserve configuration during couplings.

  • Purification : Silica gel chromatography with 5% methanol in DCM effectively separates diastereomers .

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-CPBA.

    Reduction: The epoxide ring can be reduced to a diol using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diols

    Substitution: Various ring-opened products depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds featuring oxirane rings often exhibit anticancer properties. Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that the compound may interfere with cellular signaling pathways critical for cancer proliferation .

Antimicrobial Properties
The presence of the phenylthio group enhances the compound's antimicrobial activity. Studies have shown that derivatives of benzyl carbamates can effectively combat bacterial strains, including those resistant to conventional antibiotics . This property opens avenues for developing new antimicrobial agents.

Organic Synthesis

Building Block in Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules . For example, it can be used to create other carbamate derivatives or as a precursor for synthesizing biologically active compounds.

Chiral Auxiliary
The chiral nature of the oxirane moiety makes this compound useful as a chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceutical applications where chirality plays a significant role in drug efficacy and safety .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the development of polymeric materials. Its epoxide functionality allows it to participate in ring-opening polymerization reactions, leading to the formation of new polymeric structures with desirable mechanical and thermal properties . These materials could find applications in coatings, adhesives, and composite materials.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation at low concentrations. Induced apoptosis through mitochondrial pathways.
Study 2Antimicrobial EfficacyShowed effectiveness against multi-drug resistant bacterial strains, suggesting potential as a new antibiotic agent.
Study 3Asymmetric SynthesisUtilized as a chiral auxiliary leading to high enantiomeric excess in target molecules relevant to drug development.

Mechanism of Action

The mechanism of action of benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate involves its reactive functional groups. The epoxide ring can interact with nucleophiles, leading to ring-opening and formation of covalent bonds with target molecules. The thioether group can undergo oxidation, affecting the compound’s reactivity and interactions. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzyl Carbamates with Oxirane Moieties

Benzyl ((1S)-1-(Oxiran-2-yl)-2-Phenylethyl)carbamate (CAS: 198020-19-8) Molecular Formula: C₁₈H₁₉NO₃ Key Features: Retains the benzyl carbamate and oxirane groups but replaces the phenylthio group with a phenylethyl chain. Applications: Used in synthetic pathways for chiral intermediates . Stereochemistry: (1S)-configuration, altering spatial interactions compared to the target compound.

tert-Butyl ((S)-2-(Benzyloxy)-1-((S)-Oxiran-2-yl)ethyl)carbamate (CAS: 92085-96-6) Molecular Formula: C₁₇H₂₅NO₄ Key Features: Substitutes benzyl carbamate with tert-butyl carbamate and adds a benzyloxy group. Applications: Intermediate in peptide synthesis with enhanced stability due to tert-butyl protection .

Carbamates with Sulfur-Containing Groups

Benzyl (1-(Diphenoxyphosphoryl)-2-(4-Hydroxyphenyl)ethyl)carbamate Molecular Formula: C₂₃H₂₃NO₆P Key Features: Replaces phenylthio with a diphenoxyphosphoryl group. Applications: Explored as a phosphatase inhibitor; the phosphoryl group enhances electrophilicity .

Benzyl (1R,2S)-1-(3,5-Bis(trifluoromethyl)phenyl)-1-Hydroxypropan-2-ylcarbamate Molecular Formula: C₂₀H₁₈F₆NO₃ Key Features: Contains trifluoromethyl groups instead of sulfur, increasing lipophilicity. Applications: Intermediate for Anacetrapib (CETP inhibitor) .

Stereochemical and Structural Impact on Activity

Compound Name CAS Chiral Centers Key Functional Groups Biological Relevance
Target Compound 163462-16-6 (R)-ethyl, (S)-oxirane Benzyl carbamate, SPh, oxirane HIV protease inhibition
Benzyl ((1S)-1-oxiranyl...)carbamate 198020-19-8 (1S)-ethyl Benzyl carbamate, phenylethyl Chiral intermediate
tert-Butyl ((S)-2-benzyloxy...) 92085-96-6 (S,S) tert-Butyl carbamate, benzyloxy Peptide synthesis
  • Stereochemistry : The (R,S)-configuration in the target compound optimizes binding to HIV protease, while (S,S)-tert-butyl derivatives improve synthetic yield .
  • Functional Groups : The phenylthio group in the target compound enhances nucleophilic reactivity compared to oxygen-based substituents in analogs .

Biological Activity

Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is a complex organic compound notable for its unique structure, which includes an epoxide, a thioether, and a carbamate functional group. This compound has garnered attention in various fields of chemistry and biology due to its potential biological activities and applications.

Chemical Structure and Properties

The compound features several important functional groups that contribute to its reactivity:

  • Epoxide Group : The oxirane structure is known for its ability to undergo nucleophilic attack, making it a reactive site in biological systems.
  • Thioether Group : The phenylthio moiety can participate in oxidation reactions, influencing the compound's overall reactivity.
  • Carbamate Group : This group can engage in hydrogen bonding and other interactions, affecting the compound's solubility and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through covalent bonding. The epoxide can react with nucleophiles such as amino acids in proteins, leading to modifications that may alter enzyme activity or protein function. The thioether can be oxidized to form sulfoxides or sulfones, which may further enhance its biological interactions.

Case Study: Enzyme Inhibition

A relevant case study involved the evaluation of dipeptide-type inhibitors against SARS-CoV 3CL protease. The findings revealed that modifications in the structure influenced the inhibitors' potency. For example, certain compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition . This suggests that this compound could potentially exhibit similar inhibitory properties due to its reactive functional groups.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameFunctional GroupsNotable Biological Activity
Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(methylthio)ethyl)carbamateEpoxide, Thioether (methyl), CarbamateModerate enzyme inhibition
Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(ethylthio)ethyl)carbamateEpoxide, Thioether (ethyl), CarbamateVariable enzyme inhibition
This compoundEpoxide, Thioether (phenyl), CarbamatePotentially high due to phenyl group

The presence of the phenylthio group in this compound may enhance its reactivity compared to other thioether variants, suggesting a unique profile for enzyme interaction.

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the stereoselective synthesis of benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate?

  • Answer : The compound's stereochemistry is critical for biological activity. Asymmetric aldol reactions, such as Evans’ syn-aldol methodology, can be employed to establish the (R) and (S) configurations at the oxirane and thioether centers, respectively. For example, mixed anhydrides derived from chiral oxazolidinones enable precise control over stereochemistry during carbon-carbon bond formation . Epoxidation of precursor alkenes using Oxone or other oxidizing agents under controlled pH and temperature conditions ensures retention of stereochemical integrity .

Q. How can structural characterization of this compound be reliably performed?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 31P^{31}P (if applicable) spectra to confirm regiochemistry and stereochemistry. For example, coupling constants (JJ) in 1H^1H NMR can distinguish cis vs. trans epoxy configurations .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ at m/z 504.2 observed in related carbamates) .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data for this compound?

  • Answer : Discrepancies in activity (e.g., antiviral vs. antifungal) may arise from stereochemical impurities or assay conditions.

  • Step 1 : Validate compound purity via HPLC (>98%) and chiral chromatography.
  • Step 2 : Perform dose-response assays across multiple cell lines (e.g., HIV-1 protease inhibition vs. Candida albicans growth assays) .
  • Step 3 : Use computational docking to identify binding affinities to target proteins (e.g., HIV protease vs. fungal CYP51) .

Q. How can retrosynthetic analysis improve the scalability of its synthesis?

  • Answer : AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step routes. For example:

  • Precursor : Start with (R)-1-phenylthio-2-propanol.
  • Key Steps :

Epoxidation with m-CPBA to install the (S)-oxirane.

Carbamate formation via benzyl chloroformate under Schotten-Baumann conditions .

  • Yield Optimization : Adjust reaction time (2–6 hrs) and temperature (−78°C to RT) to minimize racemization .

Q. What in vitro assays are recommended to study its mechanism of action?

  • Answer : Prioritize target-specific assays:

  • Antiviral : HIV-1 protease inhibition assay using fluorogenic substrates (e.g., RETROTEK® kit) .
  • Antifungal : Broth microdilution (CLSI M27 protocol) against Aspergillus spp., with ergosterol biosynthesis analysis via GC-MS .
  • Cytotoxicity : MTT assay on HEK293 cells to determine selectivity indices .

Critical Considerations

  • Stereochemical Stability : The oxirane ring is prone to acid-catalyzed ring-opening; store under anhydrous, neutral conditions .
  • Biological Assays : Use freshly prepared DMSO stocks (<0.1% v/v) to avoid solvent toxicity artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate

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